molecular formula C17H14N2O5 B2559853 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 866136-76-7

3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2559853
CAS No.: 866136-76-7
M. Wt: 326.308
InChI Key: HTIMNPHZLWCSOW-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS Number: 866136-76-7) is a complex organic compound with a molecular formula of C17H14N2O5 and a molecular weight of 326.31 g/mol . This compound is designed for research applications and serves as a valuable, versatile building block in organic synthesis and drug discovery efforts . Its structure incorporates two key pharmacophores: a 1,3-dihydro-2H-isoindol-1-one group and a 3-nitrophenyl moiety, linked through a propanoic acid chain. The isoindolone ring system is a privileged scaffold in medicinal chemistry, known for its presence in various biologically active molecules and providing a unique, rigid framework for interaction with biological targets . The nitrophenyl group offers distinct electron-withdrawing properties, which can influence the molecule's reactivity, binding affinity, and overall pharmacokinetic profile . The propanoic acid functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, and it can enhance the solubility and bioavailability of the compound in biological systems . As such, this compound holds significant potential for use in the synthesis of more complex molecules and as a core structure in the development of novel pharmaceutical candidates. Researchers can leverage its complex structure to explore new chemical space and develop compounds with potential biological activity. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Please refer to the Safety Data Sheet (SDS) before use. Hazard statements apply, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(3-nitrophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(21)9-15(11-5-3-6-13(8-11)19(23)24)18-10-12-4-1-2-7-14(12)17(18)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMNPHZLWCSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One possible route could include:

    Nitration of Benzene:

    Formation of Isoindolinone: Synthesis of the isoindolinone ring structure through cyclization reactions.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the isoindolinone moiety through a propanoic acid linker.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of isoindole compounds exhibit promising anticancer activity. For instance, compounds that share structural similarities with 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been shown to act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy due to its role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA, leading to increased apoptosis in tumor cells .

Mechanism of Action
The mechanism of action for such compounds often involves the induction of apoptosis through pathways that increase caspase activity and disrupt mitochondrial membrane potential. This has been observed in various cancer cell lines, including breast and colon cancers .

Biological Research

Biological Activity
Studies have demonstrated that this compound and its derivatives can exhibit antioxidant properties. The ability to scavenge free radicals is essential in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant efficacy of these compounds, showing significant activity compared to standard antioxidants like ascorbic acid .

Materials Science

Polymer Composites
The compound's unique chemical structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing isoindole derivatives suggests potential applications in creating advanced materials for electronics and packaging .

Case Study: Anticancer Activity

A study focusing on the synthesis of novel isoindole derivatives revealed that certain modifications to the 3-position significantly enhance anticancer activity against various cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

Case Study: Antioxidant Activity

Another research effort evaluated a series of nitrophenyl derivatives for their antioxidant capacities using the DPPH assay. The results indicated that specific substitutions on the isoindole structure could lead to improved radical scavenging abilities, suggesting a pathway for developing new antioxidant therapies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer therapyPotent PARP inhibitors; enhances chemotherapy effects
Biological ResearchAntioxidant activitySignificant DPPH radical scavenging ability
Materials SciencePolymer compositesImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action for 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitrophenyl group could be involved in electron transfer processes, while the isoindolinone moiety might interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, highlighting variations in substituents, molecular properties, and physicochemical characteristics:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XlogP Key Features References
This compound (Target) 3-NO₂ C₁₇H₁₄N₂O₅ 326.31 Not reported ~2.5* Electron-withdrawing nitro group enhances polarity; potential for redox activity.
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-CH₃ C₁₈H₁₇NO₃ 299.34 Not reported ~2.8 Methyl group increases hydrophobicity; may improve membrane permeability.
3-(3-Chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 3-Cl C₁₇H₁₄ClNO₃ 315.70 Not reported ~3.0 Chlorine substituent offers moderate electron withdrawal; potential halogen bonding in target interactions.
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid 3-Thienyl C₁₅H₁₃NO₃S 287.33 166–168 1.7 Thiophene ring introduces sulfur atom; may alter metabolic stability and π-π stacking interactions.
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 3,4-(OCH₃)₂ C₁₉H₁₉NO₅ 341.36 Not reported ~1.5 Methoxy groups enhance hydrophilicity; potential for hydrogen bonding with biological targets.
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) 4-Ph(CO) C₁₇H₁₃NO₃ 289.29 Not reported ~2.2 Propanoic acid linked to isoindolone via phenyl ring; marketed as anti-inflammatory agent (e.g., Flosin®).

*Estimated XlogP based on structural similarity.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (NO₂, Cl): The nitro group in the target compound increases polarity and may enhance binding to polar active sites in enzymes or proteins.
  • Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy substituents improve hydrophobicity or solubility, respectively. Methoxy groups in the dimethoxy analog (C₁₉H₁₉NO₅) reduce XlogP, favoring aqueous solubility .

Biological Activity

3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 866136-76-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H12N2O6
  • Molecular Weight : 340.29 g/mol
  • Structure : The compound features a nitrophenyl group and an isoindole moiety, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help in reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to evaluate this activity .
  • PARP Inhibition : Some derivatives of isoindole compounds are known to inhibit Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell death pathways. This inhibition may have implications in cancer therapy .
  • Nrf2 Activation : Compounds that can activate the Nrf2 pathway are of particular interest for their potential to combat oxidative stress-related diseases. They modulate cellular defense mechanisms against oxidative damage .

Biological Activity Data

Biological ActivityMethod UsedFindings
AntioxidantDPPH AssayHigh radical scavenging ability observed in related compounds
PARP InhibitionIn vitro assaysSelective inhibition noted, suggesting potential for cancer treatment
Nrf2 ActivationCell-based assaysEnhanced expression of antioxidant enzymes reported

Case Studies

  • Antioxidant Efficacy : A study evaluating the antioxidant properties of various phenolic compounds found that those with nitro-substituents exhibited enhanced radical scavenging abilities compared to their non-nitro counterparts. This suggests that the nitrophenyl group contributes positively to antioxidant activity .
  • Cancer Research : In a study focused on isoindole derivatives, several compounds were identified as potent PARP inhibitors. These findings indicate that this compound could be explored further for its therapeutic potential in oncology .

Q & A

Q. What synthetic routes are recommended for 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step pathways involving nitro-group introduction and isoindole ring formation. Key steps include:

  • Nitro-substituted intermediate synthesis : React 3-nitrophenyl precursors with propionic acid derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Isoindole ring cyclization : Use ethyl ester precursors (e.g., 3-oxo-3-phenylpropanoic acid ethyl ester) with hydrazine derivatives, followed by oxidation to form the 1-oxo-isoindole moiety .
  • Optimization : Adjust reaction temperature (0–5°C for nitration ), solvent polarity (ethanol/water mixtures), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing crystal structure and purity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELX .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., nitro-phenyl protons at δ 7.5–8.2 ppm, isoindole carbonyl at δ 170–175 ppm) .
    • HPLC : Monitor purity with a C18 column and UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Q. How can the nitro group’s reactivity be exploited for functional group transformations?

Methodological Answer:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Oxidation : Use KMnO₄ in acidic media to generate carboxylic acid derivatives .
  • Substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce alkyl chains .

Advanced Research Questions

Q. How should researchers design experiments to assess biological activity, and what models are methodologically robust?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • In vivo models : Administer orally (10–50 mg/kg) in rodent studies to evaluate anti-inflammatory activity (e.g., carrageenan-induced paw edema) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

Q. How can computational modeling predict interactions with enzymatic targets, and how are models validated?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or EGFR). Parameterize force fields (AMBER/CHARMM) for nitro-group interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation : Correlate computational binding affinities (ΔG values) with experimental IC₅₀ data from enzyme assays .

Q. What strategies resolve contradictions in reported physicochemical or bioactivity data?

Methodological Answer:

  • Replication studies : Reproduce synthesis and assays under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, p < 0.05) to identify outliers .
  • Advanced characterization : Use synchrotron XRD to resolve crystal structure discrepancies .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

  • Derivative synthesis : Modify the nitro group (e.g., -NO₂ → -NH₂) or isoindole ring (e.g., substituents at position 2) .
  • Bioactivity profiling : Test derivatives in parallel assays (e.g., IC₅₀ values against a kinase panel) .
  • QSAR modeling : Use CODESSA or MOE to correlate substituent parameters (Hammett σ) with activity trends .

Q. What experimental designs ensure robust evaluation of stability under varying conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm), heat (40–80°C), and acidic/basic media (0.1M HCl/NaOH) .
  • Stability-indicating assays : Quantify degradation products via HPLC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

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